molecular formula C25H23N3O4S B2580750 N-(4-methoxyphenyl)-2-((5-phenyl-2-(m-tolyl)-1H-imidazol-4-yl)sulfonyl)acetamide CAS No. 1251695-62-1

N-(4-methoxyphenyl)-2-((5-phenyl-2-(m-tolyl)-1H-imidazol-4-yl)sulfonyl)acetamide

Cat. No. B2580750
CAS RN: 1251695-62-1
M. Wt: 461.54
InChI Key: BREJLDRPRYUDKZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a similar compound, 4-(4-Methoxyphenethyl)-5-(p-tolyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, was characterized by single crystal X-ray diffraction . The structure has crystallized in the orthorhombic space group Pna 2 1 . The planes of the triazole and benzyl rings in the molecule make dihedral angles of 46.14 (1) ο (C1-C6) and 43.89 (1) ο (C12-C17) .

Scientific Research Applications

While the direct query did not yield specific results, the search highlighted several papers focusing on the broader context of organic compounds and their applications or methodologies that might be relevant to the study of complex molecules like the one mentioned:

  • Sulfa Drug Analogs and Their Biological Importance : Sulfa drugs and their analogs, including various N-sulfonylaminated compounds, have shown significant biological activities. Studies on these compounds cover a wide range of applications, from antimicrobial to anticancer properties. While not directly related, understanding the research on sulfa drugs and their structural analogs might provide insights into potential applications for the mentioned compound (Elgemeie, Azzam, & Elsayed, 2019).

  • Advanced Oxidation Processes for Organic Compound Degradation : Studies on advanced oxidation processes (AOPs) offer insights into the degradation of persistent organic compounds, which might relate to the environmental or pharmacological breakdown of complex molecules like "N-(4-methoxyphenyl)-2-((5-phenyl-2-(m-tolyl)-1H-imidazol-4-yl)sulfonyl)acetamide." These processes are crucial for understanding the environmental impact and the potential recycling or disposal methods for complex organic compounds (Qutob, Hussein, Alamry, & Rafatullah, 2022).

  • Pharmacophore Design for Kinase Inhibitors : The design and synthesis of compounds with imidazole scaffolds, as mentioned in the compound of interest, are relevant in the development of kinase inhibitors. These studies provide insights into the methodology and rational design behind creating molecules with specific biological activities, which could be applicable to designing new drugs or research tools based on the mentioned compound's structure (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

  • Redox Mediators in Organic Pollutant Treatment : The use of redox mediators in conjunction with oxidoreductive enzymes for the treatment of organic pollutants highlights the potential of complex organic compounds in environmental remediation. While not directly about the mentioned compound, this research field could suggest applications in bioremediation or as part of a catalytic process involving similar compounds (Husain & Husain, 2007).

properties

IUPAC Name

N-(4-methoxyphenyl)-2-[[2-(3-methylphenyl)-4-phenyl-1H-imidazol-5-yl]sulfonyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4S/c1-17-7-6-10-19(15-17)24-27-23(18-8-4-3-5-9-18)25(28-24)33(30,31)16-22(29)26-20-11-13-21(32-2)14-12-20/h3-15H,16H2,1-2H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BREJLDRPRYUDKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(N2)S(=O)(=O)CC(=O)NC3=CC=C(C=C3)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-2-((5-phenyl-2-(m-tolyl)-1H-imidazol-4-yl)sulfonyl)acetamide

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